Boc-3-aminoadipic acid

Descripción

Contextual Significance of Non-Canonical Amino Acids in Organic Synthesis and Medicinal Chemistry

Non-canonical amino acids (ncAAs), sometimes referred to as unnatural amino acids, are those not among the 20 standard proteinogenic amino acids. Their significance in organic synthesis and medicinal chemistry is vast and continually expanding. rsc.orgacs.org In contrast to the limited toolbox of 20 canonical amino acids that nature primarily uses for protein assembly, medicinal chemists utilize ncAAs to construct designer peptides and other molecules with improved, drug-like properties. acs.org

Enantiomerically pure ncAAs serve as indispensable building blocks in several areas:

Peptide and Protein Elaboration : They are used to create peptides and proteins with enhanced activities or improved properties compared to their natural counterparts. rsc.org The incorporation of D-amino acids, for example, can significantly influence the biological activity and stability of the resulting peptides. chemimpex.com

Chiral Scaffolds : They are widely employed as chiral building blocks and molecular scaffolds for creating combinatorial libraries and for the asymmetric synthesis of complex molecules, including natural products. rsc.orgsigmaaldrich.com

Drug Discovery : Non-canonical amino acid derivatives are considered attractive scaffolds for novel drug candidates. nih.govjst.go.jp They can be used to alter the tertiary structure of a peptide, allowing for the design of drug candidates with a perfect match to their biological targets, potentially leading to improved potency, stability, and selectivity. sigmaaldrich.com The development of methods to synthesize these molecules, such as asymmetric Mannich-type reactions, is a key area of research. nih.govjst.go.jp

The molecular structures of ncAAs can have profound impacts on their physicochemical properties, making them valuable tools in the development of new therapeutic drugs and functional materials. sigmaaldrich.comoup.com

Boc-3-aminoadipic Acid as a Protected Chiral Building Block

This compound is a prime example of a non-canonical amino acid designed for specific synthetic purposes. Its structure is characterized by two key features: the Boc protecting group and its inherent chirality.

The Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group is an amine protecting group widely used in peptide synthesis. peptide.com It is stable to most nucleophiles and bases, which allows for selective chemical transformations at other parts of the molecule without affecting the protected amino group. organic-chemistry.org The Boc group enhances the stability and solubility of the amino acid, making it suitable for various chemical reactions. chemimpex.com It is typically removed under anhydrous acidic conditions. peptide.comorganic-chemistry.org The use of Boc-protected amino acids is a cornerstone of solid-phase peptide synthesis, a methodology developed by Bruce Merrifield. peptide.com

Chiral Building Block : Chirality is a fundamental property in biological systems. This compound is a chiral molecule, meaning it exists in non-superimposable mirror-image forms (enantiomers). Utilizing enantiomerically pure starting materials is crucial in the synthesis of pharmaceuticals, as different enantiomers can have vastly different biological activities. (R)-α-aminoadipic acid, for instance, is readily accessible from the enzymatic cleavage of cephalosporin (B10832234) C and serves as a valuable chiral pool building block for synthesizing other unusual amino acids and derivatives like (R)-pipecolic acid. researchgate.netnih.gov The use of such chiral building blocks ensures the stereoselective synthesis of the desired target molecule, which is critical for its intended biological function. oup.comekb.eg

Overview of Key Research Areas Pertaining to the Compound

The unique structural features of this compound make it a versatile tool in several key research areas.

Peptide Synthesis and Peptidomimetics : The compound is a valuable building block in the synthesis of modified peptides. chemimpex.com Its structure allows for the creation of peptidomimetics, which are compounds that mimic the structure of natural peptides but may have improved properties such as enhanced stability and oral bioavailability. sigmaaldrich.com Boc-protected amino acids are frequently used in both solid-phase and solution-phase peptide synthesis. sigmaaldrich.compeptide.com

Synthesis of β-Lactam Antibiotics : Adipic acid and its derivatives are structurally related to precursors of β-lactam antibiotics like penicillins and cephalosporins. The biosynthesis of these antibiotics involves the non-proteinogenic amino acid L-α-aminoadipic acid, which is condensed with L-cysteine and L-valine to form the initial tripeptide. isciii.esnih.gov Research into synthetic and semi-synthetic β-lactam antibiotics often involves derivatives of aminoadipic acid as starting materials or key intermediates for constructing the core ring structures or side chains of these important drugs. google.comresearchgate.netnih.gov

Development of Novel Therapeutics and Chiral Heterocycles : this compound and related compounds serve as precursors for a variety of biologically active molecules. For example, (R)-α-aminoadipic acid is used to synthesize derivatives of (R)-pipecolic acid, a scaffold found in many natural products and pharmaceuticals. researchgate.netnih.gov Furthermore, research has demonstrated the synthesis of heterocyclic analogs of α-aminoadipic acid, such as those based on the imidazo[2,1-b] rsc.orgnih.govthiazole ring system, which can exhibit interesting biological activities. researchgate.net

Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Not specified | C11H19NO6 | 261.27 scbt.com |

| Boc-D-α-aminoadipic acid | 110544-97-3 chemimpex.com | C11H19NO6 chemimpex.com | 261.27 chembk.com |

| (S)-3-(Boc-amino)adipic acid 6-benzyl ester | 218943-30-7 fishersci.firheniumshop.co.il | C18H25NO6 fishersci.firheniumshop.co.il | 351.40 fishersci.fi |

| DL-β-amino adipic acid | 5427-96-3 | C6H11NO4 | 161.16 |

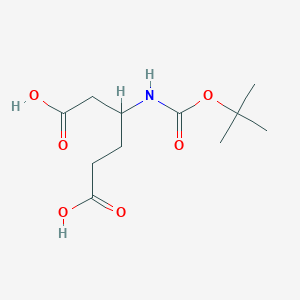

Structure

3D Structure

Propiedades

IUPAC Name |

3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(6-9(15)16)4-5-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZYMMYMEYGJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Boc 3 Aminoadipic Acid and Its Precursors

Classical and Established Synthetic Routes to Protected Amino Acids

The protection of amino groups is a fundamental operation in peptide chemistry and the synthesis of complex molecules containing amino acids. researchgate.net The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of conditions and its facile removal under mild acidic conditions. total-synthesis.combiosynth.com

The most common method for introducing the Boc protecting group onto an amino acid is through the use of di-tert-butyl dicarbonate (B1257347), often referred to as Boc anhydride (B1165640) ((Boc)₂O). total-synthesis.com This reagent reacts readily with the nucleophilic amino group to form a stable carbamate. chemistrysteps.com The reaction is typically performed in the presence of a base, such as sodium hydroxide (B78521), triethylamine, or 4-dimethylaminopyridine (B28879) (DMAP), in a solvent system that can include water, dioxane, acetonitrile, or tetrahydrofuran (B95107) (THF). wikipedia.orggoogle.com

Table 1: Common Conditions for Boc Protection of Amines

| Reagent | Base | Solvent System | Temperature |

|---|---|---|---|

| Di-tert-butyl dicarbonate ((Boc)₂O) | Sodium hydroxide (NaOH) | Dioxane/Water | Room Temperature |

| Di-tert-butyl dicarbonate ((Boc)₂O) | Triethylamine (Et₃N) | Methanol or Acetone/Water | 0-40 °C |

| Di-tert-butyl dicarbonate ((Boc)₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile (ACN) | Room Temperature |

| Di-tert-butyl dicarbonate ((Boc)₂O) | None (for highly nucleophilic amines) | Water or THF | Room Temperature to 40 °C |

While Boc protection with (Boc)₂O is generally a clean reaction, the formation of by-products can occur under certain conditions. One potential side reaction is the formation of N,N-di-Boc protected amines, although this is less common due to the steric hindrance of the first Boc group. More significantly, during the acidic deprotection of the Boc group (e.g., using trifluoroacetic acid), the intermediate tert-butyl cation is formed. wikipedia.org This electrophilic cation can react with nucleophilic side chains in the amino acid, such as the sulfur in methionine or the indole (B1671886) ring of tryptophan, leading to unwanted alkylation.

To prevent these side reactions, "scavengers" are often added to the deprotection mixture. wikipedia.org These are nucleophilic species that are more reactive towards the tert-butyl cation than the amino acid side chains. Common scavengers include anisole, thioanisole, and cresol. wikipedia.org

Furthermore, careful control of reaction conditions during the protection step can ensure high chemoselectivity. For instance, using water-mediated, catalyst-free conditions allows for the selective N-protection of amino alcohols without the formation of oxazolidinone by-products. organic-chemistry.orgnih.gov This highlights the ability to protect the amino group specifically, even in the presence of other reactive functional groups like hydroxyls. organic-chemistry.org

Stereoselective Synthesis Approaches

For a chiral molecule like 3-aminoadipic acid, controlling the stereochemistry at the C3 position is critical. This is achieved through asymmetric synthesis, which can employ either chiral auxiliaries or biocatalytic methods.

A chiral auxiliary is a stereogenic compound that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is a powerful tool for the synthesis of enantiomerically pure compounds, including β-amino acids. nih.gov

Several types of chiral auxiliaries have been successfully used in asymmetric synthesis. For example, Evans oxazolidinones and pseudoephedrine have been employed to direct the stereoselective alkylation of enolates to produce α-substituted β-amino acids. nih.gov In these strategies, the prochiral substrate is first attached to the chiral auxiliary, forming a new compound where the two faces of the reactive center are no longer equivalent. An incoming reagent is sterically directed to attack from the less hindered face, leading to the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched amino acid derivative. Another approach involves the use of chiral N-tert-butanesulfinyl imines, which can undergo stereodivergent reactions to produce different stereoisomers depending on the reaction conditions. thieme-connect.com

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Application | Key Transformation |

|---|---|---|

| Evans Oxazolidinones | Asymmetric aldol (B89426) and alkylation reactions | Diastereoselective enolate reactions |

| Pseudoephedrine | Synthesis of α-substituted β-amino acids | Diastereoselective alkylation |

| N-tert-Butanesulfinamide | Synthesis of chiral amines | Stereoselective addition to sulfinyl imines |

| Camphorsultam | Various asymmetric transformations | Stereocontrol in cycloadditions and alkylations |

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. researchgate.net Enzymes operate under mild conditions and exhibit remarkable chemo-, regio-, and stereoselectivity, making them ideal for the synthesis of chiral compounds like amino acids. nih.gov

Various enzyme classes have been applied to the synthesis of β-amino acids. For instance, ω-transaminases can be used for the kinetic resolution of racemic β-amino acids to produce enantiomerically pure (R)- or (S)-β-amino acids with excellent enantiomeric excess (>99%). nih.gov Other enzymatic strategies involve the use of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, which can catalyze a wide range of transformations on amino acids, including the formation of new carbon-carbon bonds. nih.gov

A powerful strategy in asymmetric synthesis is the "chiral pool" approach, where an abundant, enantiomerically pure natural product is used as a starting material. Cephalosporin (B10832234) C, an antibiotic produced by the fungus Acremonium chrysogenum, is a valuable chiral pool starting material because its structure contains a D-α-aminoadipic acid side chain. wikipedia.orgresearchgate.netresearchgate.net

This side chain can be enzymatically cleaved to provide D-α-aminoadipic acid, a direct precursor for 3-aminoadipic acid derivatives. The industrial production of semi-synthetic cephalosporin antibiotics relies on this cleavage. researchgate.net The process typically involves two enzymatic steps:

D-amino acid oxidase (DAAO) oxidizes the amino group of the D-α-aminoadipic acid side chain. researchgate.netrsc.org

Glutaryl-7-ACA acylase (GA) or a cephalosporin C acylase then hydrolyzes the resulting intermediate to release the side chain from the cephalosporin core (7-aminocephalosporanic acid or 7-ACA). researchgate.netresearchgate.net

This biocatalytic process provides a direct and efficient route to enantiomerically pure D-α-aminoadipic acid, which can then be further modified to produce the target Boc-3-aminoadipic acid. nih.gov The use of Cephalosporin C as a starting material leverages an existing, large-scale fermentation process to access a valuable chiral building block.

Biocatalytic and Enzymatic Syntheses

Dynamic Kinetic Resolution in α- and β-Amino Acid Synthesis

Dynamic kinetic resolution (DKR) is a powerful technique for the asymmetric synthesis of chiral amino acids, enabling the theoretical conversion of 100% of a racemic starting material into a single, enantiomerically pure product. princeton.edu This is achieved by combining a kinetic resolution—where one enantiomer reacts faster than the other—with an in-situ racemization of the slower-reacting enantiomer. princeton.edu This continuous isomerization ensures that the substrate pool for the desired enantiomer is constantly replenished, allowing for yields that surpass the 50% limit of traditional kinetic resolution. princeton.edu

DKR can be implemented using both enzymatic and chemical methods. Biocatalytic approaches are particularly common, employing enzymes like lipases or transaminases that exhibit high stereoselectivity. nih.govnih.govcapes.gov.br For instance, lipase-catalyzed DKR can be used for the acylation of racemic amino acid amides, where the lipase (B570770) selectively acylates the L-enantiomer. nih.gov Simultaneously, a palladium nanocatalyst can be used to racemize the unreacted D-enantiomer, leading to a high yield of the optically active L-acyl-amino acid derivative. nih.gov Another biocatalytic strategy involves transaminases, which can perform a DKR on α-ketoacid substrates to produce β-branched α-amino acids with high diastereo- and enantioselectivity. nih.govchemrxiv.orgchemrxiv.org

Chemical DKR methods often utilize transition metal catalysts. Asymmetric hydrogenation of α-amino β-ketoesters using iridium or ruthenium catalysts is a prominent example. rsc.org In this process, the substrate undergoes rapid racemization at the α-position, while the catalyst selectively hydrogenates one enantiomer, leading to the formation of β-hydroxy α-amino acid derivatives with excellent diastereo- and enantioselectivities. rsc.org

Table 1: Examples of Dynamic Kinetic Resolution Methods in Amino Acid Synthesis

| Method | Catalyst System | Substrate Type | Product Type | Key Features |

|---|---|---|---|---|

| Enzymatic Acylation | Lipase / Palladium Nanocatalyst | Racemic Amino Acid Amides | Optically Active N-Acyl Amino Acid Derivatives | Complete conversion of racemic starting material. nih.gov |

| Biocatalytic Transamination | Transaminase (ArAT) | α-Ketoacids | β-Branched α-Amino Acids | Establishes two contiguous stereocenters with high stereocontrol. nih.govchemrxiv.org |

| Asymmetric Hydrogenation | Ir/f-phamidol | Aryl α-amino β-ketoesters | syn-Aryl β-hydroxy α-amino acids | Proceeds with >99/1 dr and up to >99% ee. rsc.org |

Asymmetric Catalysis and Alkylation Methods

Asymmetric catalysis is fundamental to the synthesis of enantiomerically pure β-amino acids like this compound, providing routes to establish the key stereocenters. rsc.org These methods are broadly categorized into transition-metal catalysis, organocatalysis, and biocatalysis, targeting crucial bond formations such as C-C, C-N, and C-H. rsc.orghilarispublisher.com

Key catalytic asymmetric reactions for β-amino acid synthesis include:

Asymmetric Hydrogenation : Chiral rhodium and ruthenium phosphine (B1218219) complexes are widely used for the hydrogenation of enamines or β-enamino esters to produce chiral β-amino acids with high enantioselectivity. hilarispublisher.com

Mannich Reaction : This three-component reaction involving an aldehyde, an amine, and a carbonyl compound is a powerful tool for C-C and C-N bond formation. rsc.org Asymmetric versions using chiral catalysts can produce β-amino carbonyl compounds, which are direct precursors to β-amino acids. nih.gov

Conjugate Addition (aza-Michael reaction) : The addition of nitrogen nucleophiles to α,β-unsaturated carbonyl compounds is one of the most direct methods for synthesizing β-amino acids. rsc.org Copper-catalyzed systems, for example, enable the highly regio- and enantioselective hydroamination of α,β-unsaturated esters and amides. chinesechemsoc.org Organocatalysts, such as chiral phosphoric acids, have also been developed to catalyze the aminomethylation of ketenes, providing access to β-amino esters. researchgate.netnih.gov

Asymmetric alkylation methods are used to construct the carbon framework of amino acids stereoselectively. A common strategy involves the use of chiral glycine (B1666218) equivalents, such as Ni(II) complexes of Schiff bases derived from glycine and a chiral ligand. nih.gov These complexes function as chiral nucleophilic glycine synthons that can be alkylated with various electrophiles. The reaction proceeds with high diastereoselectivity, and subsequent hydrolysis releases the target α-amino acid and allows for the recycling of the chiral auxiliary. nih.gov Phase-transfer catalysis (PTC) using chiral catalysts has also been employed for the asymmetric C-alkylation of Schiff bases derived from alanine (B10760859) esters, yielding α-methyl amino acids with high enantiomeric excess. researchgate.net

Table 2: Overview of Asymmetric Catalytic Methods for β-Amino Acid Synthesis

| Reaction Type | Catalyst Type | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Conjugate Addition | Copper-Chiral Ligand | α,β-Unsaturated Ester | Chiral β-Amino Ester | chinesechemsoc.org |

| Mannich Reaction | Organocatalyst (Proline) | Aldehyde, N-Boc-imine | syn-β-Amino Aldehyde | hilarispublisher.com |

| Hydrogenation | Rhodium-Bisphosphine | (Z)-Enamine | Chiral β-Amino Acid | hilarispublisher.com |

| Alkylation | Chiral Ni(II) Complex | Glycine Schiff Base | α-Alkylated Amino Acid | nih.gov |

Diastereoselective Transformations

When a molecule already possesses one or more stereocenters, diastereoselective transformations are employed to introduce new stereogenic centers with a specific relative configuration. This is particularly relevant for the synthesis of complex amino acids that contain multiple stereocenters.

One powerful approach is the use of substrate-controlled reactions, where the existing chirality in the starting material directs the stereochemical outcome of the transformation. For example, the diastereoselective hydroxylation of enolates derived from chiral amino acid precursors can be used to install a hydroxyl group with high stereocontrol. nsf.gov In the synthesis of (3R,5R)-γ-hydroxypiperazic acid, a diastereoselective enolate hydroxylation of a D-glutamic acid derivative using Davis' oxaziridine (B8769555) afforded the corresponding γ-hydroxy diester as a single detectable diastereomer. nsf.gov

Intramolecular reactions are also highly effective for achieving diastereoselectivity. The synthesis of trans-oxazolidine methyl esters, which are synthons for syn-β-amino-α-hydroxy acids, utilizes a highly diastereoselective intramolecular conjugate addition. orgsyn.org A configurationally stable N-Boc-N-hydroxymethyl α-amino aldehyde undergoes a sequence of reactions including a nitroaldol condensation and dehydration, followed by the intramolecular addition of the N-hydroxymethyl group onto the newly formed α,β-unsaturated nitro intermediate, yielding the trans-oxazolidine product with high diastereoselectivity (>20:1). orgsyn.org

Multi-component reactions can also be designed to be highly diastereoselective. A catalyst-free, three-component Mannich condensation between diazo compounds, boranes, and acyl imines yields anti-β-amino carbonyl compounds with high diastereoselectivity. nih.gov These products serve as valuable intermediates that can be further transformed into various bioactive molecules. nih.gov

Advanced and Novel Synthetic Strategies

Homologation Reactions for β-Amino Acids (e.g., N-Boc-β3-amino acid methyl esters from α-amino acids)

Homologation reactions provide a direct method for converting readily available α-amino acids into their corresponding β-amino acid counterparts, representing a one-carbon extension of the carboxylic acid group. wikipedia.org The most prominent and widely used method for this transformation is the Arndt-Eistert synthesis. wikipedia.orgorganic-chemistry.orgambeed.com

The classical Arndt-Eistert homologation sequence involves three main steps:

Activation : An N-protected α-amino acid (e.g., an N-Boc-amino acid) is first activated, typically by converting it into an acid chloride or a mixed anhydride. organic-chemistry.orgresearchgate.net

Diazoketone Formation : The activated acid is then reacted with diazomethane (B1218177) (CH₂N₂). The diazomethane acylates to form a stable α-diazoketone intermediate, which can often be isolated and purified. organic-chemistry.org

Wolff Rearrangement : The key step is the Wolff rearrangement of the α-diazoketone to form a ketene (B1206846) intermediate. This rearrangement can be induced thermally, photochemically, or, most commonly, through silver(I) catalysis (e.g., using Ag₂O). organic-chemistry.org The highly reactive ketene is immediately trapped by a nucleophile present in the reaction mixture. Using water, an alcohol, or an amine as the nucleophile yields the homologous β-amino acid, β-amino ester, or β-amino amide, respectively. organic-chemistry.org

This method is particularly attractive because the stereogenic center of the original α-amino acid is typically retained without significant racemization. rsc.org However, the use of diazomethane, a highly toxic, explosive, and carcinogenic reagent, poses significant safety risks. rsc.orgrsc.org To address this, safer alternatives and improved protocols have been developed. These include the use of TMS-diazomethane (though its reactivity can be limited) and the development of continuous flow systems where hazardous diazomethane is generated and consumed in-situ, minimizing risk. rsc.orgrsc.orgrsc.org An alternative safe and efficient method involves a cyanation reaction followed by reduction and hydrolysis to achieve the homologation. rsc.orgrsc.org

Table 3: Arndt-Eistert Homologation of N-Protected α-Amino Acids

| N-Protected α-Amino Acid | Activating Agent | Nucleophile | Product | Key Features |

|---|---|---|---|---|

| N-Boc-Phenylalanine | Isobutyl chloroformate | H₂O | N-Boc-β³-homophenylalanine | Retains stereochemistry of the α-carbon. rsc.org |

| N-Z-Phenylalanine | Boc₂O | H₂O | N-Z-β-homophenylalanine | High yield (84%) after rearrangement. researchgate.net |

| N-Boc-Alanine | Ethyl chloroformate | CH₃OH | N-Boc-β³-homoalanine methyl ester | Continuous flow process improves safety. rsc.orgrsc.org |

Radical-Based Methodologies for Diamino Diacid Construction

Radical-based methodologies have emerged as powerful tools for C-C bond formation, enabling the synthesis of complex molecules like diamino diacids under mild conditions. nih.gov These strategies often allow access to novel chemical space and can be applied to the construction of unnatural amino acids. researchgate.net

A notable strategy for the stereocontrolled synthesis of selectively protected diamino diacids involves a decarboxylative radical addition. acs.org In this approach, a protected amino diacid such as aspartic, glutamic, or α-aminoadipic acid is converted into a redox-active N-hydroxyphthalimide (NHP) ester. Photochemical or chemical reduction of the NHP ester generates a carbon-centered radical via decarboxylation. This radical then undergoes an intermolecular conjugate addition to a chiral Michael acceptor, such as an enantiopure methylideneoxazolidinone. acs.org This sequence allows for the construction of a new C-C bond and the creation of a new stereocenter with good stereocontrol, yielding products useful for the synthesis of bioactive peptide analogs. acs.org

Photoredox catalysis has significantly expanded the scope of radical reactions in amino acid synthesis. researchgate.net For example, an acridinium-based photocatalyst can be used to directly generate an α-amino radical from an α-amino acid. This radical can then add to an acceptor, such as an oxime, to synthesize α,β-diamino acid derivatives. researchgate.net These light-mediated protocols often proceed under very mild conditions and demonstrate high functional group tolerance. nih.govresearchgate.net

N-Alkylation Protocols for Heterocyclic Amino Acid Analogues

N-alkylation of amino acids and their derivatives is a crucial modification in medicinal chemistry for modulating the pharmacological properties of peptides and peptidomimetics. monash.edu Developing protocols that achieve selective N-alkylation without racemization of the α-stereocenter is a key synthetic challenge. nih.gov

Traditional methods for N-alkylation often involve the use of a strong base and an alkyl halide. A widely applied method for N-methylation uses sodium hydride and methyl iodide on N-acyl or N-carbamoyl protected amino acids. monash.edu Another approach involves the alkylation of more acidic N-sulfonamide protected amino acids (e.g., N-tosyl or N-nosyl derivatives) under basic conditions. monash.edu The sulfonamide group activates the N-H bond, facilitating alkylation, but its subsequent removal can require harsh conditions. monash.edu

More recently, transition metal-catalyzed "borrowing hydrogen" or "hydrogen autotransfer" methodologies have provided a more atom-economical and environmentally benign approach. nih.govnih.gov In these reactions, a catalyst (often based on iridium, ruthenium, or iron) temporarily removes hydrogen from a primary alcohol to generate an aldehyde in situ. This aldehyde then undergoes a reductive amination with the amino acid, and the catalyst returns the hydrogen to complete the cycle. The only byproduct is water. nih.gov This method allows for the direct N-alkylation of unprotected amino acids and their esters using alcohols as the alkylating agents, often with excellent retention of stereochemistry. nih.govnih.gov For instance, an iron-based catalyst system has been shown to effectively N-alkylate various amino acid esters with alcohols, providing high yields and preserving the enantiomeric excess (>99% ee). nih.gov

Ring-Expansion and Cyclization Strategies

The synthesis of cyclic amino acids and their derivatives, including structures related to this compound, can be approached through innovative ring-expansion and cyclization methodologies. These strategies are pivotal in creating conformationally constrained analogues of peptides and other bioactive molecules.

One conceptual approach to a cyclic precursor for a this compound derivative involves the ring expansion of smaller cyclic structures. For instance, a strategy analogous to the ring expansion of thiolactams could be envisioned. This method involves the reaction of a thiolactam with an N-Boc protected amino acid, leading to an N-(α-aminoacyl) lactam intermediate. dntb.gov.ua Subsequent rearrangement and Boc-deprotection can result in the insertion of the amino acid into the lactam ring, thus expanding its size. dntb.gov.ua While not directly reported for this compound, this principle could be adapted, for example, by starting with a suitably functionalized cyclic precursor that, upon expansion, yields the desired six-membered ring system with the required stereochemistry.

Cyclization strategies are more direct and commonly employed for the synthesis of cyclic amino acid derivatives. These methods typically involve the formation of an amide bond between the amino group and a carboxylic acid group within the same molecule. For the synthesis of a cyclic derivative of this compound, the linear precursor would first be synthesized with the Boc protecting group on the nitrogen at the 3-position. The cyclization would then be induced between the two terminal carboxylic acid groups, or between one carboxylic acid and the amino group, depending on the desired final structure.

Various peptide cyclization strategies can be adapted for this purpose. rsc.orgnih.gov These methods often employ coupling reagents to facilitate amide bond formation and are performed under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. nih.gov The choice of coupling reagent and reaction conditions is critical to minimize side reactions such as epimerization at chiral centers. researchgate.net

A specific example of a relevant cyclization approach is the mercury-mediated cyclization of chiral amidals, which has been demonstrated as a route to synthesize amino acids. acs.org This type of strategy, which involves the formation of a new carbon-nitrogen bond, could potentially be adapted to form a cyclic precursor to this compound. Furthermore, intramolecular Heck reactions have been utilized to form congested quaternary carbon stereocenters, a technique that could be valuable in constructing complex cyclic amino acid derivatives.

The table below summarizes conceptual approaches for the synthesis of cyclic precursors or analogues of this compound based on established ring-expansion and cyclization methodologies.

| Strategy | Description | Potential Application to this compound Synthesis | Key Considerations |

| Thiolactam Ring Expansion | Insertion of an amino acid into a thiolactam ring via an N-(α-aminoacyl) lactam intermediate. dntb.gov.ua | Synthesis of a six-membered cyclic precursor by expanding a smaller, functionalized thiolactam. | Requires a suitable starting thiolactam and optimization of the rearrangement conditions. |

| Intramolecular Amide Bond Formation | Cyclization of a linear precursor containing both an amine and a carboxylic acid, or two carboxylic acids, using peptide coupling reagents. rsc.orgnih.gov | Direct cyclization of a linear this compound precursor to form a lactam or a cyclic anhydride derivative. | High dilution is necessary to promote intramolecular reaction. Potential for epimerization. researchgate.net |

| Mercury-Mediated Cyclization | Cyclization of chiral amidals to form heterocyclic amino acid precursors. acs.org | Formation of a cyclic precursor containing the necessary stereochemistry for this compound. | Use of toxic mercury reagents requires careful handling and waste disposal. |

Analytical and Spectroscopic Techniques for Confirmation of Synthetic Purity and Stereochemistry

The confirmation of the chemical structure, purity, and stereochemistry of synthetically prepared this compound is crucial. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of Boc-protected amino acids. For determining the enantiomeric purity of chiral compounds like this compound, chiral HPLC is the method of choice. rsc.orgsigmaaldrich.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com

Commonly used CSPs for the separation of N-protected amino acids include polysaccharide-based (e.g., cellulose (B213188) or amylose (B160209) derivatives) and macrocyclic glycopeptide-based (e.g., teicoplanin or vancomycin) columns. sigmaaldrich.comchromatographytoday.com The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like isopropanol, is optimized to achieve baseline resolution of the enantiomers. rsc.org The use of volatile buffers such as ammonium (B1175870) trifluoroacetate (B77799) or ammonium acetate (B1210297) can make these methods compatible with mass spectrometry. sigmaaldrich.com

The following table provides an example of typical parameters for chiral HPLC analysis of a Boc-protected amino acid.

| Parameter | Condition | Purpose |

| Column | Macrocyclic glycopeptide-based CSP (e.g., CHIROBIOTIC T) | Enantiomeric separation |

| Mobile Phase | Isocratic mixture of ethanol (B145695) and water with a volatile buffer (e.g., ammonium acetate) | Elution and separation of enantiomers |

| Flow Rate | 1.0 mL/min | Consistent elution and peak shape |

| Detection | UV at 210-220 nm | Detection of the Boc-carbonyl chromophore |

| Column Temperature | 25 °C | Reproducible retention times |

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum, characteristic signals would include a singlet at around 1.4 ppm for the nine protons of the tert-butyl group of the Boc protecting group. researchgate.net The protons on the adipic acid backbone would appear as multiplets, with their chemical shifts and coupling constants providing information about their connectivity and stereochemical relationships. The NH proton of the Boc-carbamate would typically appear as a broad singlet or a doublet, depending on the solvent and temperature. researchgate.net

¹³C NMR spectroscopy is also highly informative. The carbonyl carbons of the two carboxylic acid groups and the Boc protecting group would have distinct chemical shifts in the range of 170-180 ppm and 155-156 ppm, respectively. mdpi.com The quaternary carbon of the tert-butyl group appears around 80 ppm, and the methyl carbons of the tert-butyl group are observed at approximately 28 ppm. The chemical shifts of the carbons in the adipic acid backbone can be sensitive to the stereochemistry at the C3 position.

Mass Spectrometry (MS) is used to confirm the molecular weight of this compound and can provide information about its structure through fragmentation patterns. In electrospray ionization (ESI-MS), the compound is typically observed as the deprotonated molecule [M-H]⁻ in negative ion mode or as the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ in positive ion mode. A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da). acdlabs.comreddit.com

The following table summarizes the expected key analytical data for this compound.

| Technique | Expected Data | Information Provided |

| Chiral HPLC | Two well-resolved peaks for the enantiomers on a suitable CSP. rsc.orgsigmaaldrich.com | Enantiomeric purity (e.g., enantiomeric excess, ee%). nih.gov |

| ¹H NMR | Singlet ~1.4 ppm (9H, t-Bu); Multiplets for backbone CH and CH₂ protons; Signal for NH proton. researchgate.netresearchgate.net | Confirmation of the presence of the Boc group and the carbon-hydrogen framework. |

| ¹³C NMR | Signals for carbonyls (~155-180 ppm), quaternary C of t-Bu (~80 ppm), methyl C's of t-Bu (~28 ppm), and backbone carbons. mdpi.com | Confirmation of the carbon skeleton and functional groups. |

| Mass Spectrometry | Correct molecular ion peak (e.g., [M-H]⁻ or [M+H]⁺). Characteristic fragments corresponding to loss of isobutylene (M-56) or the Boc group (M-100). acdlabs.comreddit.com | Confirmation of molecular weight and presence of the Boc protecting group. |

Boc 3 Aminoadipic Acid As a Versatile Synthetic Building Block

Applications in Peptide Chemistry

Integration into Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, enabling the efficient and stepwise assembly of amino acids on a solid support. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method in SPPS. peptide.comnih.gov In this approach, the α-amino group of the incoming amino acid is temporarily protected with the acid-labile Boc group. peptide.comnih.gov

The integration of Boc-3-aminoadipic acid into SPPS protocols follows the standard Boc chemistry workflow. The carboxylic acid of this compound is activated using standard coupling reagents, and the protected amino acid is then coupled to the free N-terminus of the growing peptide chain attached to the solid support. The Boc group is subsequently removed with a moderately strong acid, typically trifluoroacetic acid (TFA), to allow for the next coupling cycle. chempep.compeptide.com The side-chain carboxylic acid of the adipic acid moiety would typically be protected, for example as a benzyl (B1604629) ester, to prevent unwanted side reactions during synthesis.

Key parameters for the successful incorporation of this compound in SPPS are outlined in the table below.

| Parameter | Description | Typical Conditions |

| Resin | The solid support onto which the peptide is assembled. | Merrifield, PAM, or MBHA resins are commonly used for Boc-SPPS. peptide.com |

| Boc Deprotection | Removal of the temporary Nα-Boc protecting group. | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). chempep.com |

| Coupling Reagents | Reagents that activate the carboxylic acid for amide bond formation. | Carbodiimides (e.g., DCC, DIC) often in combination with additives like HOBt, or phosphonium/uronium salts (e.g., HBTU, HATU). researchgate.netbachem.com |

| Neutralization | Neutralization of the N-terminal ammonium (B1175870) salt after Boc deprotection. | Diisopropylethylamine (DIEA) in DCM or in situ neutralization protocols. peptide.com |

| Cleavage | Release of the final peptide from the resin and removal of side-chain protecting groups. | Strong acids such as anhydrous Hydrogen Fluoride (HF), TFMSA, or TMSOTf. nih.govchempep.com |

The use of this compound in SPPS allows for the precise placement of this non-natural residue within a peptide sequence, opening avenues for creating peptides with novel properties.

Solution-Phase Synthesis of Complex Peptides

While SPPS is dominant for the synthesis of many peptides, solution-phase peptide synthesis (SPPS) remains a valuable technique, particularly for large-scale production and the synthesis of complex or difficult sequences. nih.govnih.govlibretexts.org In solution-phase synthesis, all reactions are carried out in a homogeneous solution, and intermediates are isolated and purified after each step.

This compound is readily amenable to solution-phase synthesis methodologies. The Boc protecting group provides robust protection of the amino group under a variety of coupling conditions. nih.govyoutube.com The general steps for incorporating this compound in a solution-phase synthesis are as follows:

Protection: The carboxylic acid groups of this compound are typically protected as esters (e.g., methyl, ethyl, or benzyl esters) to prevent self-polymerization.

Coupling: The protected this compound is coupled to the N-terminus of a peptide chain using a suitable coupling reagent. americanpeptidesociety.org

Deprotection: The Boc group is removed with acid to expose the free amine for the next coupling step.

Purification: The resulting dipeptide or elongated peptide is purified, often by chromatography or crystallization.

Recent advancements in solution-phase synthesis, such as the use of highly efficient coupling reagents like T3P®, have enabled rapid and high-yield peptide bond formation with both N-Boc and N-Fmoc protected amino acids, minimizing epimerization. nih.gov

Construction of Modified and Cyclic Peptides

The bifunctional nature of this compound, with its amino group and two carboxylic acid groups (one in the backbone and one in the side chain), makes it a particularly useful building block for creating modified and cyclic peptides. nih.gov

Modified Peptides: The side-chain carboxylic acid of the aminoadipic acid residue provides a handle for further chemical modification. This allows for the attachment of various functional groups, such as fluorescent labels, cytotoxic drugs for targeted delivery, or polyethylene (B3416737) glycol (PEG) chains to improve pharmacokinetic properties.

Cyclic Peptides: Peptide cyclization is a widely used strategy to improve the stability, receptor affinity, and bioavailability of peptides. nih.gov The side-chain carboxylic acid of an aminoadipic acid residue can be used as an anchor point for macrocyclization. This can be achieved by forming an amide bond with a free amino group elsewhere in the peptide chain, such as the N-terminus or the side chain of another amino acid like lysine. This approach allows for the creation of head-to-tail, side-chain-to-side-chain, or head-to-side-chain cyclic peptides. The synthesis of peptides containing an aminoadipic semialdehyde moiety, a derivative of aminoadipic acid, has been shown to be prone to cyclization, highlighting the inherent reactivity of this type of structure for forming cyclic products.

Contribution to Peptidomimetic Design and Synthesis

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. libretexts.org The incorporation of non-canonical amino acids like 3-aminoadipic acid is a key strategy in the design of peptidomimetics. researchgate.net

Designing Peptidomimetics with Enhanced Biostability and Functionality

A major drawback of using natural peptides as therapeutic agents is their rapid degradation by proteases in the body. nih.gov Introducing unnatural amino acids into a peptide sequence can disrupt the recognition sites for these enzymes, thereby increasing the peptide's metabolic stability. researchgate.net The unique structure of 3-aminoadipic acid, which differs from the 20 proteinogenic amino acids, can confer resistance to proteolysis when incorporated into a peptide backbone.

Furthermore, the dicarboxylic acid nature of the side chain can be exploited to create peptidomimetics with novel functionalities. For example, the two carboxylic acid groups can be used to chelate metal ions or to interact with specific receptor sites, potentially leading to peptidomimetics with enhanced or entirely new biological activities.

Incorporation into Conformational Restraints and Molecular Scaffolds

The conformation of a peptide is crucial for its biological activity. nih.gov Incorporating building blocks that restrict the conformational flexibility of a peptide can lock it into its bioactive conformation, leading to increased potency and receptor selectivity. nih.gov The longer side chain of 3-aminoadipic acid, compared to aspartic or glutamic acid, can be used to introduce specific conformational constraints. When incorporated into a peptide, the 3-aminoadipic acid residue can influence the local backbone and side-chain dihedral angles, thereby inducing specific secondary structures like turns or helices. nih.govresearchgate.net

Moreover, this compound can serve as a molecular scaffold in combinatorial chemistry to generate libraries of diverse compounds. nih.govnih.gov The two carboxylic acid groups and the protected amino group provide three points of diversity that can be functionalized with a wide array of chemical moieties. This allows for the creation of large libraries of peptidomimetics and other small molecules that can be screened for novel biological activities. The rigid or semi-rigid nature of scaffolds derived from such building blocks can help in presenting the appended functional groups in a well-defined spatial orientation, which is crucial for molecular recognition and binding to biological targets. researchgate.net

Role in Natural Product Synthesis

The intrinsic functionality and chirality of this compound make it a strategic starting material for constructing key fragments of complex natural products. Its carbon backbone is pre-installed with functional handles that allow for systematic elaboration into various molecular scaffolds.

While not always a direct intermediate in the linear sequence of a total synthesis, this compound and its derivatives are crucial chiral pool building blocks for constructing key structural motifs found in bioactive natural products. For instance, the pipecolic acid (or homoproline) scaffold, a six-membered heterocyclic ring, is a core component of numerous complex natural products, including the immunosuppressants rapamycin (B549165) and FK506, and the antitumor antibiotic sandramycin. nih.gov (S)-Pipecolic acid is a known precursor for several of these bioactive compounds. nih.gov

The synthesis of such pipecolic acid derivatives can be achieved from α-aminoadipic acid, highlighting the potential of its Boc-protected form as a stable and versatile starting material for these synthetic campaigns. nih.gov The Boc protecting group facilitates controlled reactions and ensures the integrity of the amine functionality throughout the synthetic sequence, making it an invaluable tool for constructing these intricate natural product fragments.

Boc-protected amino acids are instrumental in the formal synthesis of various alkaloids. A formal synthesis constitutes the synthesis of a known intermediate that has previously been converted into the final natural product. N-Boc-β³-amino acid methyl esters, which can be derived from α-amino acids, have been successfully utilized in the formal synthesis of sedum and piperidine (B6355638) alkaloids. rsc.org

This strategy involves preparing key chiral piperidine intermediates that serve as precursors for a diverse range of alkaloids. The synthesis of these precursors from Boc-protected amino acid derivatives represents a formal total synthesis of several important natural products.

| Precursor | Key Transformation(s) | Resulting Scaffold/Intermediate | Formally Synthesized Alkaloids |

| N-Boc-amino acid derivative | Reduction, Cyclization | Chiral Piperidine Intermediate | Coniceine, (-)-Coniine, (+)-Ipalbidine |

This approach underscores the utility of Boc-protected aminoadipic acid derivatives in providing access to complex heterocyclic scaffolds that are central to many biologically active alkaloids.

Precursor for Complex Organic Molecules

The structural features of this compound provide a robust platform for the synthesis of a wide array of complex organic molecules, extending beyond natural products to include novel heterocyclic systems, nucleoside analogs, and potential therapeutic agents.

This compound is an ideal precursor for the synthesis of substituted chiral piperidines, which are prevalent motifs in pharmaceuticals and natural products. The synthetic strategy typically involves an intramolecular cyclization. The diester of Boc-aminoadipic acid can undergo cyclization to form a Boc-protected aminopiperidone derivative. Subsequent reduction of the lactam carbonyl group yields the corresponding chiral piperidine. This method provides a high degree of control over the stereochemistry of the resulting heterocycle.

Similarly, azepane derivatives, seven-membered nitrogen heterocycles, can be synthesized from appropriate precursors derived from amino acids. While the direct synthesis from this compound is less common, the principles of ring-closing reactions on elongated amino acid chains are well-established, pointing to its potential in accessing these larger ring systems through homologous starting materials.

| Starting Material Class | Key Synthetic Step | Target Heterocycle |

| Boc-aminoadipic acid diester | Intramolecular Cyclization / Reduction | Chiral Piperidine |

| Homologous Boc-amino acid | Ring-Closing Metathesis or Cyclization | Chiral Azepane |

(R)-α-Aminoadipic acid has been successfully employed as a precursor in the synthesis of carbocyclic nucleoside precursors. nih.gov Nucleosides in which the furanose oxygen is replaced by a methylene (B1212753) group are known as carbocyclic nucleosides and often exhibit potent antiviral and anticancer properties.

The synthesis leverages a Dieckmann cyclization of a diester derivative of the aminoadipic acid. This intramolecular condensation reaction forms a five-membered carbocyclic ring (a cyclopentanone (B42830) derivative) while retaining the chiral amino-bearing side chain. This carbocyclic core is then further functionalized to introduce the necessary hydroxyl groups and nucleobase to complete the synthesis of the nucleoside analog. The use of Boc-protected aminoadipic acid in this context ensures that the amino group is shielded during the base-mediated cyclization and subsequent transformations.

Boc-amino acids are fundamental building blocks in the synthesis of peptide-based enzyme inhibitors and chemical biology probes. this compound, as a non-proteinogenic amino acid, is particularly valuable in this regard. Its incorporation into a peptide sequence can induce specific secondary structures or increase resistance to proteolytic degradation, properties that are highly desirable for therapeutic peptides and probes. nih.gov

Furthermore, as an analog of glutamic acid, it can serve as a precursor for competitive inhibitors of enzymes that act on glutamate (B1630785), such as glutamate racemases or ligases. The side-chain carboxyl group can interact with active site residues, while the modified backbone provides a scaffold for further derivatization. Chemical probes, which are essential tools for studying biological systems, can be synthesized from precursors like this compound by incorporating reporter tags such as fluorophores or biotin (B1667282). nih.govmdpi.com

Utility in Combinatorial Chemistry and Library Generation

This compound has emerged as a valuable and versatile building block in the field of combinatorial chemistry, facilitating the generation of diverse chemical libraries for drug discovery and other biomedical applications. Its utility stems from its unique trifunctional nature, possessing a protected amine group and two carboxylic acid moieties with different steric and electronic environments. This arrangement allows for controlled, sequential reactions to introduce molecular diversity at multiple points of the scaffold.

The presence of the tert-butyloxycarbonyl (Boc) protecting group on the amine is crucial for its application in standard solid-phase and solution-phase synthesis protocols. The Boc group is stable under a variety of reaction conditions but can be readily removed with mild acid, allowing for the selective elaboration of the amino group.

The two carboxylic acid groups provide additional handles for diversification. One carboxylic acid can be activated and coupled with a library of amines or alcohols, while the other can be similarly functionalized in a subsequent step, often after the deprotection and derivatization of the primary amine. This orthogonal reactivity is a key feature for its use in creating complex molecular architectures.

Detailed research has demonstrated the incorporation of aminoadipic acid derivatives into various library formats, including peptidomimetic and macrocyclic libraries. For instance, Fmoc-L-aminoadipic acid δ-tert-butyl ester, a related protected form, has been successfully used in the synthesis of noncanonical peptide libraries for affinity selection-mass spectrometry, a powerful technique for identifying high-affinity binders to biological targets.

The bifunctional nature of the aminoadipic acid core allows for the creation of libraries with significant structural diversity. By systematically varying the substituents at the three reactive sites, vast collections of distinct compounds can be rapidly synthesized. For example, the amine can be acylated with a diverse set of carboxylic acids, while the two carboxyl groups can be converted into a wide array of amides, esters, or other functional groups. This multi-directional diversification strategy is highly effective in exploring a broad chemical space to identify molecules with desired biological activities.

The following interactive table illustrates a hypothetical library generation scheme using this compound as the central scaffold. It showcases how different building blocks (R1, R2, and R3) can be introduced at the three points of diversity to generate a library of compounds.

| Scaffold Position | Building Block (R Group) | Example Functional Groups | Resulting Moiety |

| Amine (after deprotection) | R1-COOH (Acylating Agent) | Aliphatic, Aromatic, Heterocyclic Carboxylic Acids | Acylated Amine |

| α-Carboxylic Acid | R2-NH2 (Amine) | Primary, Secondary Amines, Amino Acids | α-Amide |

| δ-Carboxylic Acid | R3-OH (Alcohol) | Aliphatic Alcohols, Phenols | δ-Ester |

This systematic approach can lead to the generation of thousands of unique compounds from a relatively small set of starting materials, highlighting the efficiency of using this compound in combinatorial library design. The resulting libraries can then be screened against biological targets to identify novel ligands, inhibitors, or modulators of protein function.

Derivatives of Boc 3 Aminoadipic Acid: Synthesis and Research Utility

Synthesis of Side-Chain Modified Derivatives

The presence of two carboxylic acid groups in Boc-3-aminoadipic acid offers the opportunity for selective modification of the side chain (the C6-carboxyl group) while the C1-carboxyl group is engaged in peptide bond formation or other transformations. The differential reactivity of the two carboxyl groups can be exploited to achieve selective esterification of the side chain.

One common strategy involves the temporary protection of the α-carboxyl group (C1), followed by esterification of the δ-carboxyl group (C6) and subsequent deprotection of the α-carboxyl group. For instance, the α-carboxyl group can be protected as a benzyl (B1604629) ester, allowing for the selective esterification of the side-chain carboxyl group with various alcohols under standard conditions, such as using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). Subsequent hydrogenolysis can then selectively remove the benzyl group, leaving the side-chain ester intact and the α-carboxyl group free for further reactions.

Alternatively, direct selective esterification can be challenging but may be achieved under carefully controlled conditions by exploiting the potential for intramolecular interactions or by using specific enzymatic catalysts. The synthesis of various side-chain esters, such as methyl, ethyl, or more complex alkyl and aryl esters, provides a library of derivatives with altered polarity, solubility, and steric properties, which can be valuable for structure-activity relationship (SAR) studies in drug discovery.

Table 1: Examples of Side-Chain Modified Derivatives of this compound

| Derivative Name | Side-Chain Modification | Potential Research Application |

| This compound 6-methyl ester | Methyl ester | Building block for peptide synthesis |

| This compound 6-benzyl ester | Benzyl ester | Intermediate for further functionalization |

| This compound 6-tert-butyl ester | tert-Butyl ester | Orthogonal protection strategies in synthesis |

Generation of Symmetric α-Amino Acid Derivatives

Symmetric α-amino acid derivatives, which can be used to synthesize dimer-type peptides and other modified peptides, represent an interesting class of molecules. nih.gov this compound can serve as a precursor for the generation of symmetric derivatives through the coupling of two molecules via their side-chain carboxyl groups.

The synthesis of such symmetric dimers typically involves the activation of the side-chain carboxyl groups of two this compound molecules, followed by coupling with a bifunctional linker. For example, the side-chain carboxyl groups can be activated using a carbodiimide (B86325) reagent and then reacted with a diamine to form a bis-amide linkage, resulting in a symmetric molecule with two free α-carboxyl groups and two Boc-protected amino groups. The length and nature of the diamine linker can be varied to control the spacing and properties of the resulting symmetric derivative.

These symmetric derivatives have potential applications in the construction of unique peptide architectures, such as conformationally constrained peptides or molecules designed to interact with multiple receptor sites simultaneously.

Functionalization for Specific Synthetic and Research Applications (e.g., Azido (B1232118) and Triazolyl Derivatives)

The functionalization of the side chain of this compound with bioorthogonal handles like azides and triazoles opens up a wide range of possibilities for specific synthetic and research applications, particularly in the realm of bioconjugation and chemical biology.

Azido Derivatives

Azido derivatives of amino acids are valuable precursors for the introduction of nitrogen-containing functionalities and for use in "click chemistry" reactions. The synthesis of an azido derivative from this compound can be achieved by first converting the side-chain carboxylic acid to a primary alcohol. This reduction can be performed using reagents like borane-tetrahydrofuran (B86392) complex (BH3·THF). The resulting alcohol can then be converted to a good leaving group, such as a mesylate or tosylate, by reaction with the corresponding sulfonyl chloride in the presence of a base. Subsequent nucleophilic substitution with sodium azide (B81097) yields the desired side-chain azido derivative.

This azido-functionalized this compound can then be incorporated into peptides or other molecules, providing a handle for subsequent conjugation with alkyne-containing molecules via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.

Triazolyl Derivatives

The azido derivatives serve as direct precursors for the synthesis of triazolyl derivatives. The CuAAC reaction, a cornerstone of click chemistry, provides a highly efficient and regioselective method for the formation of 1,4-disubstituted 1,2,3-triazoles. By reacting the side-chain azido derivative of this compound with a terminal alkyne in the presence of a copper(I) catalyst, a wide variety of triazolyl derivatives can be synthesized. The choice of the alkyne allows for the introduction of diverse functional groups, including fluorescent dyes, biotin (B1667282) tags, or other bioactive molecules.

These triazolyl derivatives are of significant interest due to the triazole ring's stability, aromaticity, and ability to participate in hydrogen bonding. They can act as stable linkers in bioconjugates or as pharmacophores in medicinal chemistry.

Table 2: Synthesis and Application of Azido and Triazolyl Derivatives

| Derivative | Synthetic Precursor | Key Reaction | Research Utility |

| Boc-3-(azidoalkyl)alanine derivative | This compound | Reduction, Tosylation, Azide Substitution | Bioorthogonal handle for click chemistry |

| Boc-3-(triazolylalkyl)alanine derivative | Azido derivative | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Bioconjugation, Drug Discovery |

The ability to synthesize these diverse derivatives from this compound underscores its importance as a versatile platform for the development of novel chemical entities with tailored properties for a wide range of scientific applications.

Retrosynthetic Analysis Strategies for Boc 3 Aminoadipic Acid and Its Downstream Targets

Strategic Bond Cleavages and Synthons in Planning Complex Molecule Synthesis

The successful application of retrosynthetic analysis hinges on the identification of strategic bond cleavages. These are disconnections that lead to significant simplification of the target molecule and correspond to high-yielding and reliable chemical reactions. For a molecule like Boc-3-aminoadipic acid, several strategic disconnections can be envisioned.

A primary disconnection would be the C-N bond of the protected amino group. This leads to a synthon with an electrophilic center at the C-3 position of the adipic acid backbone and a nucleophilic Boc-protected amine equivalent.

Another key strategic bond cleavage would be a C-C bond in the adipic acid backbone. Disconnecting between C-3 and C-4, for instance, could lead to two three-carbon fragments. This approach might be particularly advantageous if chiral starting materials can be used to control the stereochemistry at the C-3 position.

The choice of synthons and their corresponding synthetic equivalents is critical for the success of the planned synthesis. For the electrophilic synthon at C-3, a suitable synthetic equivalent could be an α,β-unsaturated ester, which can undergo conjugate addition by a nitrogen nucleophile. Alternatively, a leaving group at the C-3 position would also render it electrophilic. For the nucleophilic synthons, a variety of reagents are available.

| Disconnection | Synthon 1 (Electrophilic) | Synthetic Equivalent 1 | Synthon 2 (Nucleophilic) | Synthetic Equivalent 2 | Corresponding Forward Reaction |

| C3-N Bond | Carbocation at C3 | α,β-Unsaturated ester | Boc-protected amine anion | Boc-NH₂ with a base | Michael Addition |

| C3-C4 Bond | Acyl cation synthon | 3-carbon acid chloride | Enolate synthon | Malonic ester | Claisen Condensation |

| C2-C3 Bond | Electrophilic 2-carbon unit | α-Haloacetate | 4-carbon nucleophile | Organocuprate | Nucleophilic Substitution |

The planning of the synthesis must also consider the stereochemistry of the target molecule. Since this compound is a chiral compound, the synthetic strategy must incorporate steps that establish the desired stereocenter at the C-3 position. This can be achieved through the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

Application of Convergent and Divergent Synthetic Pathways in Multi-Step Synthesis

A divergent synthesis , on the other hand, starts from a common intermediate that is transformed into a variety of different target molecules through different reaction pathways. nih.gov This strategy is particularly useful for creating a library of related compounds for applications such as drug discovery. Starting from a key intermediate in the synthesis of this compound, one could envision divergent pathways to synthesize various derivatives with different protecting groups on the amino or carboxylic acid functionalities, or with modifications to the adipic acid backbone.

| Synthetic Strategy | Description | Advantages | Application to this compound Synthesis |

| Convergent | Independent synthesis of fragments followed by their coupling. nih.gov | Higher overall yield, greater flexibility. | Synthesis of a C1-C3 fragment and a C4-C6 fragment, followed by their ligation. |

| Divergent | A common intermediate is converted to multiple products. nih.gov | Efficient for creating libraries of related compounds. | From a key intermediate, synthesize derivatives with different protecting groups or backbone modifications. |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The future of Boc-3-aminoadipic acid synthesis is intrinsically linked to the development of greener and more efficient chemical processes. Current multi-step syntheses, while effective, often rely on hazardous reagents and generate significant waste. Emerging research is therefore focused on methodologies that align with the principles of green chemistry.

One promising avenue is the exploration of mechanochemistry, such as ball-milling, which can significantly reduce the need for bulk solvents. beilstein-journals.org This solvent-free or low-solvent approach not only minimizes environmental impact but can also lead to different reaction kinetics and product selectivities. beilstein-journals.org Another innovative technique is resonant acoustic mixing (RAM), which allows for efficient peptide bond formation in minimal amounts of environmentally benign solvents. chemrxiv.org The application of these methods to the synthesis of this compound and its derivatives could lead to more sustainable and scalable production.

Furthermore, the development of catalyst-free deprotection methods for the Boc group is a key area of interest. Traditional methods often employ strong, corrosive acids. researchgate.net Research into using water as a medium for catalyst-free deprotection at elevated temperatures presents a significantly greener alternative. researchgate.net Photocatalyzed hydrogen atom transfer (HAT) is another cutting-edge technique that could be applied to the synthesis or functionalization of this compound, offering mild reaction conditions and high selectivity. acs.org

| Synthetic Methodology | Key Advantages | Potential Application to this compound |

| Mechanochemistry (Ball-Milling) | Reduced solvent use, potentially different reactivity. beilstein-journals.org | Greener synthesis of the core molecule and its derivatives. |

| Resonant Acoustic Mixing (RAM) | Minimal solvent waste, efficient mixing. chemrxiv.org | Sustainable peptide synthesis incorporating this compound. |

| Catalyst-Free Deprotection in Water | Avoids corrosive acids, environmentally benign. researchgate.net | Green removal of the Boc protecting group. |

| Photocatalyzed Hydrogen Atom Transfer (HAT) | Mild reaction conditions, high selectivity. acs.org | Selective functionalization of the adipic acid backbone. |

Expanding the Scope of Building Block Applications in Advanced Chemical Synthesis

The unique stereochemistry and bifunctional nature of this compound make it a valuable building block for the synthesis of complex molecular architectures. Its application in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (LPPS) is a well-established starting point. bachem.com Future research will likely focus on incorporating this amino acid into novel peptidomimetics to enhance biological activity and stability.

The dicarboxylic acid functionality of the adipic acid backbone, combined with the protected amine, opens up possibilities for creating sophisticated molecular scaffolds. These scaffolds can be used in the development of new catalysts, ligands for metal complexes, and as monomers for novel polymers. The stereocenter at the 3-position allows for the synthesis of chiral polymers with unique properties.

Moreover, this compound can serve as a precursor for the synthesis of various heterocyclic compounds. The amino and carboxylic acid groups can be strategically manipulated to form lactams, piperidines, and other ring systems that are prevalent in many biologically active molecules.

Computational Chemistry Approaches for Reactivity Prediction and Stereocontrol Optimization

Computational chemistry is becoming an indispensable tool in modern synthetic chemistry. In the context of this compound, computational modeling can provide deep insights into its reactivity and conformational preferences. Density functional theory (DFT) calculations, for example, can be used to predict the most likely sites of reaction and to understand the transition states of various transformations.

A significant challenge in the synthesis and application of this compound is the control of stereochemistry. Computational methods can be employed to design and optimize stereoselective syntheses. By modeling the interactions between the substrate, reagents, and catalysts, it is possible to predict the stereochemical outcome of a reaction and to rationally design catalysts that favor the formation of a specific stereoisomer. This is particularly crucial for its use in pharmaceuticals, where the biological activity is often dependent on the precise three-dimensional arrangement of atoms.

Interdisciplinary Research with Biotechnology and Materials Science for Next-Generation Applications

The future applications of this compound are not limited to traditional organic chemistry and pharmaceuticals. Interdisciplinary research at the interface of chemistry, biotechnology, and materials science is expected to unlock new and exciting possibilities.

In the realm of biotechnology, this compound and its derivatives could be used as probes to study enzyme mechanisms or as building blocks for the synthesis of enzyme inhibitors. The incorporation of this non-proteinogenic amino acid into peptides could lead to the development of novel biomaterials with tailored properties, such as hydrogels for tissue engineering or drug delivery systems.

In materials science, the chirality and functionality of this compound make it an attractive monomer for the synthesis of advanced polymers. These polymers could find applications in areas such as chiral chromatography, asymmetric catalysis, and as components of smart materials that respond to external stimuli. The potential for creating biodegradable polymers from this amino acid derivative also aligns with the growing demand for sustainable materials.

Q & A

Basic: What analytical techniques are recommended for characterizing Boc-3-aminoadipic acid in pharmaceutical or biochemical research?

Methodological Answer:

this compound requires hydrolysis to remove the Boc (tert-butoxycarbonyl) protecting group before amino acid analysis. Post-hydrolysis, chromatographic separation via high-performance liquid chromatography (HPLC) or ion-exchange chromatography is typically employed. Derivatization using reagents like ninhydrin or o-phthalaldehyde enhances detection sensitivity via UV-Vis or fluorescence . Precolumn or postcolumn derivatization methods should align with the instrument’s capabilities, and mobile phase gradients must be optimized to resolve structurally similar amino acids. Calibration with certified amino acid standards ensures quantitation accuracy .

Basic: How does this compound function as a building block in peptide synthesis, and what experimental parameters are critical for its incorporation?

Methodological Answer:

The Boc group protects the amine moiety during solid-phase peptide synthesis (SPPS), preventing unwanted side reactions. Key parameters include:

- Deprotection Conditions : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) to cleave the Boc group without degrading the adipic acid backbone.

- Coupling Efficiency : Activate carboxyl groups with carbodiimides (e.g., EDC) and monitor via Kaiser test or HPLC to ensure complete conjugation .

- Solubility : Optimize solvent systems (e.g., DMF, DMSO) to prevent aggregation during chain elongation.

Advanced: How can researchers optimize hydrolysis conditions for this compound to minimize degradation while ensuring complete deprotection?

Methodological Answer:

Hydrolysis of Boc-protected amino acids risks side reactions (e.g., racemization, backbone cleavage). To mitigate:

- Acid Hydrolysis : Use 6M HCl at 110°C for 24 hours, but test shorter durations (12–18 hours) to balance deprotection and degradation.

- Microwave-Assisted Hydrolysis : Reduces time and improves yield by 15–20% compared to conventional methods .

- Validation : Pair with mass spectrometry (MS) to confirm intact adipic acid post-hydrolysis and quantify residual Boc groups.

Advanced: How should researchers address contradictory data arising from different amino acid analysis methods (e.g., HPLC vs. capillary electrophoresis)?

Methodological Answer:

Contradictions often stem from method-specific biases:

- HPLC : May co-elute this compound with isomers; confirm with spiked standards.

- Capillary Electrophoresis (CE) : Higher resolution for charged species but requires pH optimization (e.g., pH 9.5 for adipic acid separation).

- Statistical Reconciliation : Apply Bland-Altman analysis to compare methods, and validate with orthogonal techniques like nuclear magnetic resonance (NMR) .

Advanced: What experimental designs are recommended for studying the stability of this compound under varying storage and reaction conditions?

Methodological Answer:

- Accelerated Stability Testing : Expose the compound to stressors (heat, humidity, light) per ICH guidelines. Monitor degradation via HPLC-MS and kinetic modeling (e.g., Arrhenius equation) .

- Reaction Solvent Screening : Test polar aprotic (DMF) vs. non-polar (DCM) solvents during SPPS to assess Boc group stability.

- Long-Term Storage : Lyophilize and store at -80°C under argon; validate purity quarterly .

Basic: What statistical approaches are suitable for analyzing variability in this compound synthesis yields across multiple batches?

Methodological Answer:

- Design of Experiments (DoE) : Use factorial designs to isolate critical factors (e.g., temperature, reagent stoichiometry).

- Multivariate Analysis : Apply principal component analysis (PCA) to correlate yield with process parameters.

- Control Charts : Monitor batch-to-batch variability using ±3σ limits for critical quality attributes (CQAs) like purity and yield .

Advanced: How can researchers integrate this compound into studies exploring non-ribosomal peptide synthesis or metabolic pathway engineering?

Methodological Answer:

- Non-Ribosomal Peptide Synthetases (NRPS) : Use this compound as a substrate analog to probe adenylation domain specificity via fluorescence polarization assays .

- Metabolic Engineering : Knockout competing pathways (e.g., lysine biosynthesis) in microbial hosts to redirect flux toward adipic acid derivatives. Validate via 13C metabolic flux analysis .

Advanced: What strategies are effective in validating the absence of racemization during this compound incorporation into chiral peptides?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro